Compound Description: (R)-2-Methyl-1-phenylpropan-1-ol is a chiral carbinol produced through the asymmetric bioreduction of 2-methyl-1-phenylpropan-1-one. This process, utilizing biocatalysts like Lactobacillus paracasei BD101, offers a green chemistry approach to synthesizing enantiopure chiral carbinols, which are valuable precursors in drug and bioactive molecule production. []
3-Sulfanyl-4-methylpentan-1-ol
Compound Description: 3-Sulfanyl-4-methylpentan-1-ol is a significant thiol found in hops (Humulus lupulus L.) that contributes a desirable grapefruit-like aroma to dry-hopped beers. [] Its presence in beer is often higher than expected based on free thiol content in hops, suggesting the involvement of precursors like glutathionylated conjugates. []
3-Sulfanylhexan-1-ol
Compound Description: 3-Sulfanylhexan-1-ol (3SH) is a volatile thiol crucial for the aroma of various alcoholic beverages, particularly Sauvignon Blanc wine. It's often found in higher concentrations than expected from free thiols, pointing to the involvement of precursors. Research suggests that Torulaspora delbrueckii, a yeast species, plays a role in the production of 3SH by metabolizing its glutathionylated precursor (Glut-3SH) and releasing cysteinylated precursor (Cys-3SH), which Saccharomyces cerevisiae then utilizes to produce 3SH. []
3-Sulfanylhexyl acetate
Compound Description: 3-Sulfanylhexyl acetate (3SHA) is a volatile thiol that, alongside 3-sulfanylhexan-1-ol, significantly contributes to the aroma profile of Sauvignon Blanc wines and other alcoholic beverages. Similar to 3SH, 3SHA is often found in concentrations higher than predicted by free thiol content, indicating the presence of precursors in grapes and the involvement of various yeast species, including Torulaspora delbrueckii and Saccharomyces cerevisiae, in its formation during fermentation. []
(E)-2-Hexen-1-ol
Compound Description: (E)-2-Hexen-1-ol, alongside (E)-2-hexenal, is a recently discovered precursor of the important wine aroma compound 3-mercaptohexan-1-ol (3MH). [] These compounds are rapidly metabolized by yeast during fermentation, and their presence can significantly impact the thiol profile of the final product.
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